Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium
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Overview
Description
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant blue color. It is commonly used as a dye and is known by various names in different contexts. The compound has a molecular formula of C37H37N2NaO9S3 and a molecular weight of 772.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves multiple steps, including the reaction of ethylbenzylamine with sulfonated benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The intermediate products are then further reacted to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzyl compounds .
Scientific Research Applications
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular structures under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can affect various cellular pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Diammonio (ethyl) [4- [ [4- [ethyl (3-sulphonatobenzyl)amino]phenyl] (2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene] (3-sulphonatobenzyl)ammonium: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Another dye with a similar core structure but different functional groups, resulting in different uses and reactivity.
Uniqueness
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant blue color and ability to bind to various molecular targets make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
85305-31-3 |
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Molecular Formula |
C37H35N2O6S2- |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45)/p-1 |
InChI Key |
GDWLILVPDCBEED-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-] |
Origin of Product |
United States |
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